4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine
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Overview
Description
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methoxy groups at positions 2 and 5, and a 5-chloro-2-fluorophenyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-chloro-2-fluorophenylboronic acid), organoboron compound, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate).
Solvents: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 120°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst loading, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The methoxy groups may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a pyridine ring.
5-Chloro-2-fluorophenylboronic acid: Contains the same aryl group but with a boronic acid functional group.
(4-Chloro-2-fluorophenyl)methanamine: Similar aryl group but with an amine functional group.
Uniqueness
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine is unique due to the combination of its pyridine ring with methoxy and halogen substituents. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11ClFNO2 |
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Molecular Weight |
267.68 g/mol |
IUPAC Name |
4-(5-chloro-2-fluorophenyl)-2,5-dimethoxypyridine |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-12-7-16-13(18-2)6-10(12)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3 |
InChI Key |
MYUQECGSGPNANL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)F)OC |
Origin of Product |
United States |
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